molecular formula C16H14N4OS B3003586 N-[(6-cyclopropylpyridin-3-yl)methyl]-2,1,3-benzothiadiazole-5-carboxamide CAS No. 2320209-58-1

N-[(6-cyclopropylpyridin-3-yl)methyl]-2,1,3-benzothiadiazole-5-carboxamide

Cat. No.: B3003586
CAS No.: 2320209-58-1
M. Wt: 310.38
InChI Key: JHMRWSKIWBTWJY-UHFFFAOYSA-N
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Description

N-[(6-cyclopropylpyridin-3-yl)methyl]-2,1,3-benzothiadiazole-5-carboxamide is a chemical compound that has garnered attention in scientific research due to its unique structure and potential applications. This compound features a benzothiadiazole core, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(6-cyclopropylpyridin-3-yl)methyl]-2,1,3-benzothiadiazole-5-carboxamide typically involves multiple steps, starting with the preparation of the benzothiadiazole core. One common method involves the cyclization of 2-aminobenzenethiol with a suitable carboxylic acid derivative under acidic conditions to form the benzothiadiazole ring. The cyclopropylpyridinylmethyl group can be introduced through a nucleophilic substitution reaction using a suitable pyridine derivative and a cyclopropylmethyl halide .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability .

Chemical Reactions Analysis

Types of Reactions

N-[(6-cyclopropylpyridin-3-yl)methyl]-2,1,3-benzothiadiazole-5-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[(6-cyclopropylpyridin-3-yl)methyl]-2,1,3-benzothiadiazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[(6-cyclopropylpyridin-3-yl)methyl]-3-(trifluoromethoxy)benzamide
  • N-[(6-cyclopropylpyridin-3-yl)methyl]-2-phenoxypropanamide
  • N-[(6-cyclopropylpyridin-3-yl)methyl]-2-methoxypyridine-3-carboxamide

Uniqueness

N-[(6-cyclopropylpyridin-3-yl)methyl]-2,1,3-benzothiadiazole-5-carboxamide stands out due to its benzothiadiazole core, which imparts unique electronic and steric properties. This makes it particularly suitable for applications requiring specific interactions with biological targets or materials with unique electronic properties .

Properties

IUPAC Name

N-[(6-cyclopropylpyridin-3-yl)methyl]-2,1,3-benzothiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4OS/c21-16(12-4-6-14-15(7-12)20-22-19-14)18-9-10-1-5-13(17-8-10)11-2-3-11/h1,4-8,11H,2-3,9H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHMRWSKIWBTWJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC=C(C=C2)CNC(=O)C3=CC4=NSN=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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